![molecular formula C26H35NO2 B14253804 3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one CAS No. 211569-22-1](/img/structure/B14253804.png)
3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is an organic compound with the molecular formula C26H35NO2 It is characterized by a phenyl group attached to a propanone backbone, with a piperidinohexyl group linked via an ether bond to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinohexyl Intermediate: This involves the reaction of piperidine with a suitable hexyl halide under basic conditions to form the piperidinohexyl group.
Etherification: The piperidinohexyl group is then reacted with a phenol derivative to form the ether linkage.
Formation of the Propanone Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinohexyl group may enhance its binding affinity to certain biological targets, while the phenyl rings contribute to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-[2-(piperidin-1-yl)phenyl]-1-propanone: Similar structure but lacks the hexyl ether linkage.
1-Phenyl-2-(piperidin-1-yl)ethanone: A simpler analog with a shorter carbon chain.
3-Phenyl-1-[2-(morpholin-4-yl)phenyl]-1-propanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is unique due to its specific combination of functional groups and structural features. The presence of both a piperidinohexyl group and an ether linkage to a phenyl ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This detailed article provides a comprehensive overview of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
211569-22-1 |
|---|---|
Fórmula molecular |
C26H35NO2 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
3-phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C26H35NO2/c28-25(18-17-23-13-5-3-6-14-23)24-15-7-8-16-26(24)29-22-12-2-1-9-19-27-20-10-4-11-21-27/h3,5-8,13-16H,1-2,4,9-12,17-22H2 |
Clave InChI |
HCSNGJMUKGHQDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


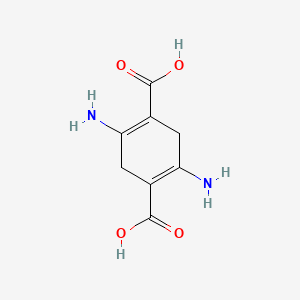
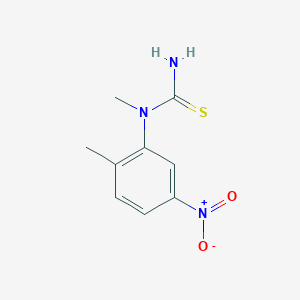
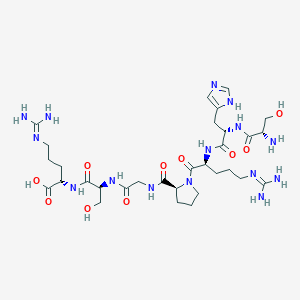
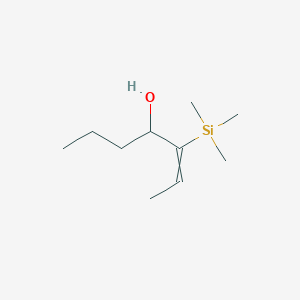
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
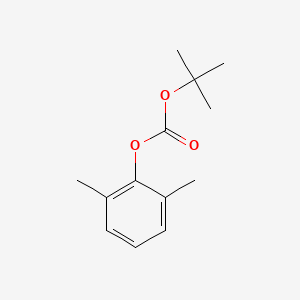
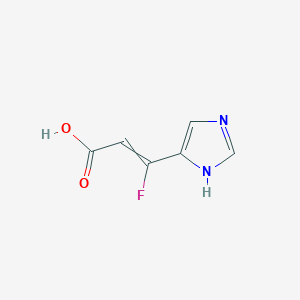
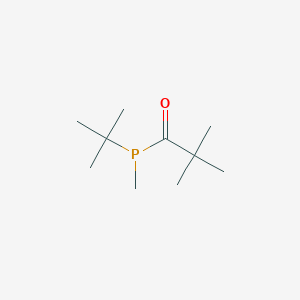
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
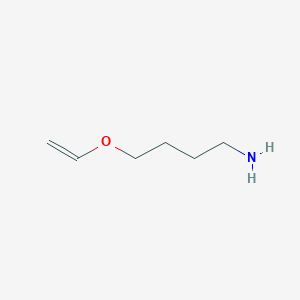
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
